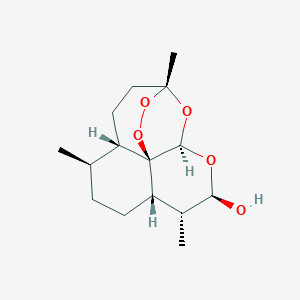

alpha-Dihydroartemisinin

Vue d'ensemble

Description

Alpha-Dihydroartemisinin (alpha-DHA) is a semi-synthetic derivative of artemisinin, a natural compound extracted from the sweet wormwood plant (Artemisia annua). It is a potent antimalarial agent that has been used to treat malaria in humans since the early 2000s. Alpha-DHA is a promising drug candidate due to its low cost, high efficacy, and low toxicity.

Applications De Recherche Scientifique

Traitement du Paludisme

La DHA est largement utilisée dans le traitement clinique du paludisme et a sauvé d'innombrables vies en raison de son efficacité à 100 % contre les parasites du paludisme et de sa faible toxicité . La DHA tue les parasites du paludisme en endommageant leurs membranes, en perturbant leur fonction mitochondriale et en provoquant un stress oxydatif en produisant un excès d'espèces réactives de l'oxygène .

Activité Anti-tumorale

Il a été constaté que la DHA inhibait la croissance des tumeurs malignes . Elle provoque un stress oxydatif sévère dans les tumeurs en induisant une production excessive d'espèces réactives de l'oxygène . La DHA tue également les cellules tumorales en induisant la mort cellulaire programmée, en bloquant le cycle cellulaire et en améliorant l'immunité antitumorale .

Régulation du Système Immunitaire

En plus de tuer directement les parasites du paludisme, il a été récemment découvert que la DHA améliore la capacité du système immunitaire à résister aux parasites, tels que les parasites du paludisme et Toxoplasma gondii . La DHA augmente le nombre de cellules T auxiliaires (Th) et de cellules T CD8+, ainsi que les niveaux d'IL-5 et d'IL-22, diminue le nombre de cellules B et la teneur de certaines cytokines inflammatoires .

Inhibition de l'Inflammation

La DHA inhibe l'inflammation en réduisant l'infiltration des cellules inflammatoires et en supprimant la production de cytokines pro-inflammatoires . Cela en fait un médicament potentiel pour le traitement des maladies inflammatoires .

Génomique, Protéomique, Métabolomique et Pharmacologie Réseaux

La génomique, la protéomique, la métabolomique et la pharmacologie des réseaux de la thérapie par la DHA fournissent la base pour élucider les effets pharmacologiques de la DHA<a aria-label="1: " data-citationid="463d6216-a783-38db-c3ce-be08137cc999-30" h="ID=SERP,5017.1" href="https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021

Mécanisme D'action

Target of Action

Alpha-Dihydroartemisinin (DHA), a derivative of artemisinin, is primarily used to treat malaria. Its main targets are the erythrocytic stages of Plasmodium species, particularly Plasmodium falciparum . DHA also targets key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, and telomerase . Furthermore, PDGFRα is a potential molecular target of DHA .

Mode of Action

DHA works by inhibiting nucleic acid and protein synthesis in the erythrocytic stages of P. falciparum . The endoperoxide bond in DHA can be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules, causing the parasite’s death .

Biochemical Pathways

DHA affects several biochemical pathways. It causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . DHA also kills tumor cells by inducing programmed cell death, blocking the cell cycle, and enhancing anti-tumor immunity . Moreover, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Pharmacokinetics

DHA has a low bioavailability due to extensive metabolism and its chemical instability . Artesunate, a prodrug of DHA, is converted to DHA by esterases in the stomach . DHA is metabolized in the body with a half-life of about 4-11 hours . The pharmacokinetics of DHA can be altered by pregnancy and acute malaria infection .

Result of Action

The action of DHA results in the death of P. falciparum parasites, thereby treating malaria . DHA also has anti-tumor effects, as it effectively inhibits the proliferation of certain cancer cells by increasing the protein expression of caspase-8, cleaved caspase-9, and Bim, activating Bid, and inducing cytochrome c release .

Action Environment

The action of DHA is influenced by environmental factors. For instance, the transmission of malaria, which DHA is used to treat, is low in cold climates, high altitudes, and dry environments because mosquitoes cannot breed there . Furthermore, the development of resistance to DHA can be influenced by factors such as poor-dosing regimen and substandard products in developing countries .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Alpha-Dihydroartemisinin interacts with various enzymes and proteins. It non-covalently binds liver fatty acid binding protein (FABP1) with micromolar affinity, acting as a FABP1-dependent peroxisome proliferator-activated receptor alpha agonist . It also regulates key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It significantly inhibits glioma cell proliferation in both temozolomide-resistant cells and glioma stem-like cells . It induces apoptosis via the mitochondria-mediated pathway by initiating mitochondrial dysfunction before promoting apoptosis . It also reduces spheroid formation of U-87 and U251 stem cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the activation of the endoperoxide bond by reduced heme or ferrous iron . This leads to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules, causing parasite death .

Temporal Effects in Laboratory Settings

This compound has been shown to cause cellular iron depletion in a time- and concentration-dependent manner . It decreases iron uptake and disturbs iron homeostasis in cancer cells, independent of oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce glomerular permeability and improve proteinuria in lupus nephritis mice by inhibiting vascular endothelial growth factor (VEGF) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to modulate iron homeostasis . It also decreases iron uptake, thereby disturbing iron homeostasis in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to cause cellular iron depletion, decreasing iron uptake and disturbing iron homeostasis in cancer cells .

Subcellular Localization

The subcellular localization of this compound has been studied. It has been found to partially localize near the parasite mitochondria upon treatment with dihydroartemisinin . It has also been found to localize to the parasite endoplasmic reticulum, Rab-positive vesicles, and sites adjacent to cytostomes .

Propriétés

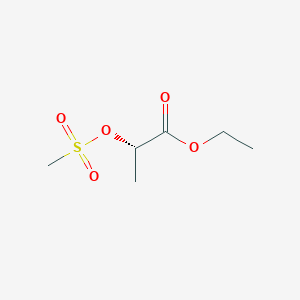

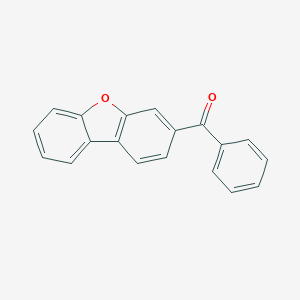

IUPAC Name |

(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-KDTBHNEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045962 | |

| Record name | alpha-Dihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81496-81-3, 71939-50-9 | |

| Record name | α-Dihydroartemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81496-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artenimol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081496813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Dihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-DIHYDROARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0UIV26ABX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)